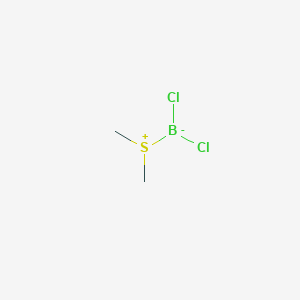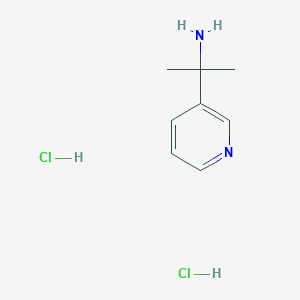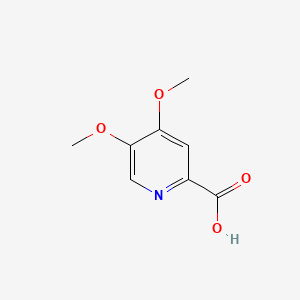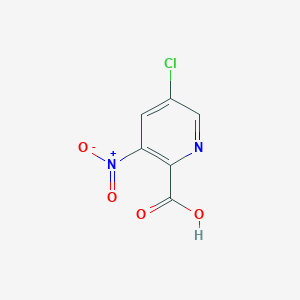
1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride
説明
1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1955547-03-1 . It has a molecular weight of 235.16 .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7 (8)9;;/h1-4,8,11H,5-6,10H2;2*1H . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.16 . The compound is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Structural Applications
Efficient Synthesis of Derivatives : The tetrahydroquinoline moiety, related to 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, is a crucial structural feature in many natural products. Studies show efficient synthesis of various tetrahydroquinoline derivatives using domino reactions, highlighting its versatility in organic synthesis (Zhang & Li, 2002); (Kamal, Prasad, & Khan, 2007).
Dual C-H Functionalization : This compound participates in redox-neutral annulations involving dual C-H bond functionalization, a process significant in pharmaceutical and agrochemical synthesis, demonstrating its utility in creating complex molecular structures (Zhu & Seidel, 2017).
Catalytic Applications : Its derivatives have been synthesized using various catalytic methods, further underlining the compound's adaptability in different chemical environments and its potential in catalysis research (Varma, Srinivasa, & Mahadevan, 2011).
Pharmaceutical and Biological Implications
Potential in Drug Development : 1,2,3,4-Tetrahydroquinolines are being explored in the development of pharmaceutical agents. Their synthesis via various methods, including photo-induced reactions, opens avenues for novel drug design and discovery (Itoh et al., 2020).
Endogenous Presence in Brain : It is identified as an endogenous amine in non-treated rat brain, suggesting a role in neurological functions and possibly in neurodegenerative diseases (Kohno, Ohta, & Hirobe, 1986).
Antioxidant Activity : Some derivatives of tetrahydroquinoline, structurally related to this compound, exhibit significant antioxidant activities. This indicates potential applications in addressing oxidative stress-related conditions (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
作用機序
Mode of Action
It’s known that the compound is involved in domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .
Biochemical Pathways
The compound is involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . This system gives chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4 (1 H)-ones from (±)-2-substituted-tetrahydroquinolines . The affected pathways and their downstream effects are yet to be fully understood.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.08 .
Result of Action
Given its involvement in domino reactions, it may contribute to the synthesis of bioactive natural products and pharmaceutical agents .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRXWSSWSQEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695771 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7578-79-2 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)





![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)






